molecular formula C13H13N B15339647 6-Cyclopropyl-2-methylquinoline

6-Cyclopropyl-2-methylquinoline

Cat. No.: B15339647
M. Wt: 183.25 g/mol
InChI Key: GZVLSULCHVKNCU-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-methylquinoline typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinolines with diverse functional groups .

Scientific Research Applications

6-Cyclopropyl-2-methylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl and methyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 6-Cyclopropyl-2-methylquinoline is unique due to the presence of both the cyclopropyl and methyl groups, which enhance its chemical stability, reactivity, and biological activity. This combination of functional groups provides a distinct advantage in various applications compared to its simpler analogs .

Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

6-cyclopropyl-2-methylquinoline

InChI

InChI=1S/C13H13N/c1-9-2-3-12-8-11(10-4-5-10)6-7-13(12)14-9/h2-3,6-8,10H,4-5H2,1H3

InChI Key

GZVLSULCHVKNCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C3CC3

Origin of Product

United States

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